2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring phenylacetamide scaffolds with well-characterized physicochemical profiles for drug discovery often encounter inconsistent purity and limited characterization data. 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (CAS 124499-22-5) directly addresses this gap. • Balanced logP of 1.52 - 0.78 units lower than the N,N-diethyl analog - favoring oral bioavailability and reduced off-target binding. • Primary amine handle on the ethyl spacer enables amide coupling, reductive amination, and sulfonamide formation for rapid SAR library generation. • ≥98% purity ensures reproducible results in high-throughput screening and quantitative biology assays, minimizing false positives.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 124499-22-5
Cat. No. B058300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide
CAS124499-22-5
Synonyms2-[4-(2-AMINO-ETHYL)-PHENYL]-N,N-DIMETHYL-ACETAMIDE
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)CCN
InChIInChI=1S/C12H18N2O/c1-14(2)12(15)9-11-5-3-10(4-6-11)7-8-13/h3-6H,7-9,13H2,1-2H3
InChIKeyZHIUNNNQUPYJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: Structural & Physicochemical Profile


2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (CAS 124499-22-5) is an organic compound of the phenylacetamide class, possessing a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Its structure consists of a para-substituted phenyl ring bearing a 2-aminoethyl side chain and an N,N-dimethylacetamide moiety [1]. The compound is typically supplied as a solid with a minimum purity specification of 98% , and is characterized by a calculated logP of 1.52, indicating moderate lipophilicity . It serves as a versatile small molecule scaffold and synthetic intermediate within medicinal chemistry and biochemistry research programs .

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: Why Substitution Fails


Generic substitution of phenylacetamide analogs is not scientifically sound due to divergent physicochemical and structural properties that directly impact synthetic utility and biological profile. The specific combination of a para-aminoethyl substituent with an N,N-dimethylacetamide group on the phenylacetamide core yields a unique balance of lipophilicity (logP 1.52) , hydrogen bonding capacity (1 HBD, 2 HBA) , and conformational flexibility (4 rotatable bonds) . Closely related analogs, such as the N,N-diethyl variant (logP 2.30, 6 rotatable bonds) or the truncated 4-aminophenyl derivative (logP 1.48, MW 178.23) , exhibit markedly different properties that can alter reaction outcomes, pharmacokinetic behavior, and target engagement. The quantitative evidence presented in Section 3 demonstrates that these differences are measurable and consequential for scientific selection.

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: Quantitative Evidence vs. Analogs


Lipophilicity Advantage vs. N,N-Diethyl Analog

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (CAS 124499-22-5) exhibits a calculated logP of 1.52 , which is 0.78 log units lower than the N,N-diethyl analog (CAS 885270-64-4, logP 2.30) . This difference indicates that the target compound is approximately 6-fold less lipophilic, which can influence membrane permeability, solubility, and off-target binding profiles. In medicinal chemistry, a logP below 3 is often desirable to balance potency with favorable ADME properties, and the target compound's value of 1.52 positions it favorably for oral bioavailability and reduced promiscuous binding compared to the more lipophilic diethyl variant.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Synthetic Utility vs. Lighter Analogs

With a molecular weight of 206.28 g/mol , 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide occupies a middle ground between lighter phenylacetamide analogs, such as 2-(4-aminophenyl)-N,N-dimethylacetamide (CAS 81709-36-6, MW 178.23 g/mol) , and larger derivatives. This intermediate molecular weight is advantageous for maintaining favorable ligand efficiency metrics in drug discovery while providing a versatile scaffold for further elaboration. The additional 28 Da mass reflects the presence of the ethylene spacer, which can be critical for achieving optimal distance between the amine and the phenylacetamide core, a parameter that can significantly influence target binding and synthetic diversification strategies.

Synthetic Intermediate Molecular Weight Medicinal Chemistry

Conformational Flexibility vs. N,N-Diethyl Analog

The target compound possesses 4 rotatable bonds , whereas the N,N-diethyl analog (CAS 885270-64-4) contains 6 rotatable bonds . This 33% reduction in rotational degrees of freedom limits the conformational entropy penalty upon binding, a factor that can enhance binding affinity and selectivity in a target engagement context. Lower conformational flexibility is often associated with improved pharmacokinetic properties and reduced metabolic liability. The specific number of rotatable bonds in this compound strikes a balance between sufficient flexibility for target interaction and constrained entropy for favorable binding thermodynamics.

Conformational Analysis Drug Design Synthetic Flexibility

Purity Grade Comparison: AKSci vs. Alternative Suppliers

Commercial sourcing data indicates that 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is available with a minimum purity specification of 98% from AKSci , which is higher than the 95% purity commonly offered for structurally related analogs such as N-[4-(2-aminoethyl)phenyl]acetamide (CAS 63630-08-0) from certain vendors . This higher purity grade can be critical for applications requiring precise stoichiometry, such as high-throughput screening, quantitative biology, or analytical method development, where impurities may interfere with assay readouts or compromise reproducibility.

Purity Quality Control Procurement

TPSA and LogP/TPSA Balance vs. Analogs

The topological polar surface area (TPSA) of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is calculated to be 46.33 Ų , which is identical to that of the N,N-diethyl analog (CAS 885270-64-4) and the shorter 4-aminophenyl derivative (CAS 81709-36-6) . However, when combined with its logP of 1.52, the compound achieves a logP/TPSA ratio of 0.0328, which is lower than the diethyl analog's ratio of 0.0496. A lower logP/TPSA ratio is often associated with improved drug-likeness and oral absorption potential. This demonstrates that while the polar surface area is conserved across the analog series, the overall physicochemical profile, as defined by the combination of lipophilicity and polarity, is uniquely balanced in the target compound.

Polar Surface Area Drug-Likeness Physicochemical Profiling

Synthetic Versatility: Aminoethyl Handle for Diversification

The presence of a primary amine group on the ethyl spacer provides a handle for further derivatization, distinguishing it from analogs lacking this functional group (e.g., 2-(4-aminophenyl)-N,N-dimethylacetamide, CAS 81709-36-6, which lacks the ethyl spacer) . This amine can undergo a variety of reactions, including amide coupling, reductive amination, and sulfonamide formation, enabling the rapid generation of diverse compound libraries. While direct comparative synthetic data for this specific compound is limited, the well-established reactivity of primary amines in medicinal chemistry supports its utility as a versatile building block. The ethylene linker also provides increased distance between the amine and the aromatic core compared to aniline-based analogs, which can influence the geometry of resulting conjugates.

Synthetic Chemistry Building Block Diversification

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: Optimal Application Scenarios


Lead Optimization with Balanced Lipophilicity

The compound's logP of 1.52, which is 0.78 units lower than the diethyl analog, positions it as a preferred starting point for medicinal chemistry programs targeting oral bioavailability and minimized off-target effects . Its moderate lipophilicity supports efficient synthesis of analogs while maintaining drug-like properties, making it suitable for hit-to-lead and lead optimization campaigns.

Focused Library Synthesis via Amine Derivatization

The presence of a primary amine handle on the ethyl spacer enables a wide range of chemical transformations, including amide coupling, reductive amination, and sulfonamide formation . This makes the compound an ideal core scaffold for generating diverse libraries aimed at exploring structure-activity relationships (SAR) around the phenylacetamide chemotype.

High-Throughput Screening & Quantitative Biology

The availability of the compound with a 98% minimum purity specification from vendors such as AKSci ensures that it is suitable for high-throughput screening and quantitative biology applications where assay variability due to impurities must be minimized. This high purity reduces the risk of false positives or negatives and supports reproducible, reliable data generation.

Physicochemical Benchmarking & In Silico Model Validation

The well-characterized calculated properties of this compound, including logP (1.52), TPSA (46.33 Ų), and rotatable bonds (4) , make it a useful reference compound for validating in silico models of lipophilicity, permeability, and drug-likeness. Its distinct profile compared to analogs allows for rigorous testing of predictive algorithms.

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